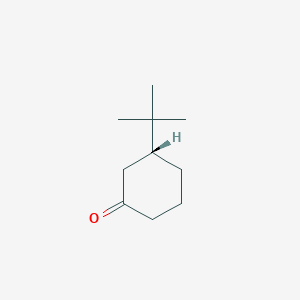

(R)-3alpha-tert-Butylcyclohexanone

説明

BenchChem offers high-quality (R)-3alpha-tert-Butylcyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3alpha-tert-Butylcyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(3R)-3-tert-butylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-10(2,3)8-5-4-6-9(11)7-8/h8H,4-7H2,1-3H3/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZOKOQSQKNYLW-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CCCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Conformational Analysis of (R)-3-tert-Butylcyclohexanone: A 1H NMR-Based Technical Guide

Abstract

This in-depth technical guide provides a comprehensive framework for the conformational analysis of (R)-3-tert-butylcyclohexanone utilizing high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. We delve into the fundamental principles governing the stereochemistry of substituted cyclohexanes, with a particular focus on the profound influence of the sterically demanding tert-butyl group. This guide will elucidate the theoretical underpinnings of conformational locking, the significance of vicinal coupling constants (³J), and the application of the Karplus relationship in dihedral angle estimation. A detailed experimental protocol for ¹H NMR data acquisition is provided, followed by a thorough analysis of the expected spectral features. This document is intended for researchers, scientists, and professionals in drug development seeking to apply advanced NMR techniques for the rigorous stereochemical characterization of cyclic organic molecules.

Introduction: The Significance of Conformational Analysis

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For cyclic molecules such as substituted cyclohexanones, which are prevalent scaffolds in pharmaceuticals and natural products, understanding the preferred spatial arrangement of atoms, or conformation, is of paramount importance. Conformational analysis provides critical insights into molecular stability, reactivity, and intermolecular interactions.

(R)-3-tert-Butylcyclohexanone serves as an exemplary model system for illustrating the principles of conformational analysis by ¹H NMR. The cyclohexane ring is not planar but exists predominantly in a puckered "chair" conformation to minimize angle and torsional strain.[1] In a substituted cyclohexane, the substituent can occupy one of two distinct positions: axial (parallel to the principal axis of the ring) or equatorial (extending from the "equator" of the ring).[2] These two chair conformations are in rapid equilibrium through a process known as a ring flip.[2] However, the presence of a bulky substituent, such as a tert-butyl group, can significantly bias this equilibrium, effectively "locking" the ring into a single, preferred conformation.[3][4]

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the electronic environment and spatial relationships of protons within a molecule. By analyzing key parameters such as chemical shifts and spin-spin coupling constants, we can deduce the preferred conformation of (R)-3-tert-butylcyclohexanone with a high degree of confidence.

Theoretical Framework: Principles of Cyclohexane Stereochemistry

The Chair Conformation and Ring Inversion

The chair conformation is the most stable arrangement of the cyclohexane ring, as it alleviates both angle strain (bond angles are close to the ideal tetrahedral angle of 109.5°) and torsional strain (all C-H bonds on adjacent carbons are staggered).[1] Through a "ring flip," one chair conformation can interconvert into another, causing all axial substituents to become equatorial and vice versa.[5] For an unsubstituted cyclohexane ring, these two chair forms are energetically equivalent.

A-Values and the Conformational Preference of the tert-Butyl Group

When a substituent is introduced onto the cyclohexane ring, the two chair conformers are no longer equal in energy. The relative steric bulk of a substituent determines its preference for the more spacious equatorial position. This preference is quantified by the "A-value," which represents the free energy difference (ΔG°) between the axial and equatorial conformers.[6]

The tert-butyl group possesses a very large A-value (approximately 4.9 kcal/mol), indicating a strong preference for the equatorial position.[6] This is due to severe steric hindrance, known as 1,3-diaxial interactions, that would occur between an axial tert-butyl group and the axial hydrogens on the same side of the ring.[7] Consequently, the equilibrium for a tert-butyl substituted cyclohexane lies overwhelmingly in favor of the conformer with the equatorial tert-butyl group, to the extent that the ring is considered to be "conformationally locked."[3][8]

The Karplus Relationship: Relating Coupling Constants to Dihedral Angles

The magnitude of the through-bond spin-spin coupling (J-coupling) between two vicinal (adjacent) protons is dependent on the dihedral angle (φ) between them. This relationship is described by the Karplus equation.[9][10] In essence, the Karplus curve shows that the coupling constant is at a maximum when the dihedral angle is 0° or 180° and at a minimum when the angle is 90°.[9][11]

For a cyclohexane ring, the dihedral angles between vicinal protons are well-defined in the chair conformation:

-

Axial-Axial (H_ax - H_ax): The dihedral angle is approximately 180°, resulting in a large coupling constant (typically 10-13 Hz).[12]

-

Axial-Equatorial (H_ax - H_eq): The dihedral angle is approximately 60°, leading to a small coupling constant (typically 2-5 Hz).[12]

-

Equatorial-Equatorial (H_eq - H_eq): The dihedral angle is also approximately 60°, resulting in a small coupling constant (typically 2-5 Hz).[12]

By measuring the vicinal coupling constants from the ¹H NMR spectrum, we can therefore distinguish between axial and equatorial protons and confirm the chair conformation of the molecule.[13]

Experimental Protocol: ¹H NMR Data Acquisition

This section outlines a standardized procedure for obtaining a high-resolution ¹H NMR spectrum of (R)-3-tert-butylcyclohexanone.

Step 1: Sample Preparation

-

Accurately weigh approximately 5-10 mg of (R)-3-tert-butylcyclohexanone.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

Step 2: Instrument Setup and Data Acquisition

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Set the appropriate acquisition parameters, including:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 (or more for dilute samples)

-

-

Acquire the Free Induction Decay (FID).

Step 3: Data Processing

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicity (splitting pattern) and measure the coupling constants for each signal.

Spectral Analysis and Conformational Determination

The ¹H NMR spectrum of (R)-3-tert-butylcyclohexanone, with the tert-butyl group locked in the equatorial position, will exhibit distinct signals for the axial and equatorial protons.

Expected Chemical Shifts and Multiplicities:

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Key Coupling Constants (Hz) |

| H-3 (axial) | ~1.5 - 1.7 | ddd | J(H3ax, H2ax) ≈ 12-14, J(H3ax, H2eq) ≈ 3-5, J(H3ax, H4ax) ≈ 12-14 |

| H-2 (axial) | ~2.2 - 2.4 | ddd | J(H2ax, H2eq) ≈ 12-14, J(H2ax, H3ax) ≈ 12-14 |

| H-2 (equatorial) | ~2.4 - 2.6 | ddd | J(H2eq, H2ax) ≈ 12-14, J(H2eq, H3ax) ≈ 3-5 |

| Other ring protons | ~1.2 - 2.1 | Complex multiplets | - |

| tert-Butyl protons | ~0.9 | s | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Interpretation:

The key to the conformational analysis lies in the signal for the proton at the C-3 position (H-3), which is adjacent to the tert-butyl group. Since the tert-butyl group is equatorial, the H-3 proton must be in the axial position. This axial proton will exhibit large diaxial couplings to the axial protons on the adjacent carbons (H-2ax and H-4ax) and a smaller axial-equatorial coupling to the equatorial proton on C-2 (H-2eq). The observation of these large coupling constants (in the range of 10-14 Hz) for the H-3 signal provides definitive evidence for its axial orientation and, consequently, the equatorial orientation of the tert-butyl group.

The protons on the carbon alpha to the carbonyl group (C-2) are also informative. The axial proton at C-2 (H-2ax) will show a large geminal coupling to H-2eq and a large diaxial coupling to H-3ax. The equatorial proton at C-2 (H-2eq) will exhibit a large geminal coupling to H-2ax and a smaller axial-equatorial coupling to H-3ax. Generally, axial protons resonate at a higher field (lower ppm) than their equatorial counterparts due to anisotropic shielding effects.[14]

Visualization of Conformational Equilibrium

The following diagram illustrates the chair-flip equilibrium of (R)-3-tert-butylcyclohexanone. Due to the large A-value of the tert-butyl group, the equilibrium heavily favors the conformer with the equatorial tert-butyl group.

Note: The DOT script above is a template. To generate the actual image, you would need to replace "https://i.imgur.com/your_axial_image.png" and "https://i.imgur.com/your_equatorial_image.png" with URLs to images of the axial and equatorial conformers of (R)-3-tert-butylcyclohexanone, respectively.

Caption: Conformational equilibrium of (R)-3-tert-butylcyclohexanone.

Conclusion

The conformational analysis of (R)-3-tert-butylcyclohexanone by ¹H NMR spectroscopy provides a clear and compelling demonstration of fundamental stereochemical principles. The large A-value of the tert-butyl group effectively locks the cyclohexane ring into a chair conformation where this bulky substituent occupies the sterically favored equatorial position. This conformational preference is unequivocally confirmed by the analysis of vicinal proton-proton coupling constants, particularly the large diaxial couplings observed for the axial proton at C-3. This guide has provided the theoretical foundation, a detailed experimental workflow, and the expected spectral features to enable researchers to confidently apply this powerful analytical technique to the stereochemical elucidation of substituted cyclohexanones and related cyclic systems.

References

-

JEOL. (n.d.). Introduction of a method to analyze 3D structures using homonuclear couplings. Retrieved from [Link]

-

Perrin, C. L. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(8), 4491-4508. [Link]

-

Chemistry Lover. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(Tert-butyl)cyclohexanone. PubChem. Retrieved March 8, 2026, from [Link]

-

Ashenhurst, J. (2014, July 1). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Master Organic Chemistry. [Link]

-

LibreTexts Chemistry. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

-

Allinger, N. L., Blatter, H. M., Freiberg, L. A., & Karkowski, F. M. (1966). Conformational Analysis. LI. The Conformations of Cyclohexanone Rings in Simple Molecules. Journal of the American Chemical Society, 88(13), 2999–3006. [Link]

-

Ashenhurst, J. (2014, April 18). Cyclohexane Conformations. Master Organic Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butylcyclohexane. PubChem. Retrieved March 8, 2026, from [Link]

-

ResearchGate. (n.d.). Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. [Link]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Stenutz, R. (2004). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Modern Methods in Carbohydrate Synthesis, 233-257. [Link]

-

Bruder, M. (n.d.). Conformational Analysis. [Link]

-

Laihia, K., Kolehmainen, E., Nevalainen, T., Kauppinen, R., Vasilieva, T. T., & Terentiev, A. B. (2000). The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 541-546. [Link]

-

Chemistry Stack Exchange. (2015, October 28). Shifting of axial and equatorial protons. [Link]

-

Al-Basheer, W. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Chemical Society Reviews, 50(15), 8545-8628. [Link]

-

Allen. (2025, June 15). Conformation of Cyclohexane: Chair, Boat & Energy Profile. [Link]

-

Fiveable. (2025, August 15). tert-Butylcyclohexane: Organic Chemistry Study Guide. [Link]

-

Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. [Link]

-

Wiberg, K. B. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect—What Is Really Important? The Journal of Organic Chemistry, 65(8), 2291-2299. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Conformational Analysis of Monosubstituted Cyclohexane. [Link]

-

MRI Questions. (2015, February 12). 5.2 Chemical Shift. [Link]

-

Cremer, D. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(4), 357-383. [Link]

-

LibreTexts Chemistry. (2023, April 24). 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

-

Fiveable. (2025, August 15). Conformations of Disubstituted Cyclohexanes | Organic Chemistry Study Guide. [Link]

-

Al-Basheer, W. (2022). Structural analysis of (R)-3-methylcyclohexanone conformers. Structural Chemistry, 33(3), 949-960. [Link]

-

Study.com. (n.d.). Assign the 1h nmr chemical shifts of both cyclohexanone and adipic acid to their respective structures. [Link]

-

LibreTexts Chemistry. (2021, March 5). 12.2: Spectroscopic Properties of Cyclohexanes. [Link]

-

Chem Help ASAP. (2022, October 25). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]

-

Semantic Scholar. (n.d.). Figure 3 from Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. [Link]

-

O'Hagan, D. (2018). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 24(45), 11989-11994. [Link]

-

Podlogar, B. L., Glaab, B. J., & Allinger, N. L. (2004). Conformational Study of cis-1,4-Di-tert-butylcyclohexane by Dynamic NMR Spectroscopy and Computational Methods. Observation of Chair and Twist-Boat Conformations. The Journal of Organic Chemistry, 69(17), 5419-5430. [Link]

-

Ashenhurst, J. (2014, June 27). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry. [Link]

-

Wikipedia. (n.d.). Anomeric effect. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. allen.in [allen.in]

- 4. fiveable.me [fiveable.me]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. fiveable.me [fiveable.me]

- 9. youtube.com [youtube.com]

- 10. Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. Introduction of a method to analyze 3D structures using homonuclear couplings | Applications Notes | JEOL Ltd. [jeol.com]

- 13. Proton NMR distinguishes axial and equatorial protons in cyclohexanes [ns1.almerja.com]

- 14. mriquestions.com [mriquestions.com]

Stereochemical properties and stability of (R)-3alpha-tert-Butylcyclohexanone

An In-depth Technical Guide to the Stereochemical Properties and Stability of (R)-3-tert-Butylcyclohexanone

Abstract

(R)-3-tert-Butylcyclohexanone is a chiral cyclic ketone that serves as a quintessential model for demonstrating fundamental principles of stereochemistry and conformational analysis. This technical guide provides a comprehensive examination of its stereochemical properties, with a primary focus on the factors governing its conformational stability. We will explore the profound influence of the sterically demanding tert-butyl group, which acts as a "conformational lock," forcing the cyclohexane ring into a single, highly preferred chair conformation. Through a synthesis of theoretical principles, experimental data, and computational chemistry workflows, this document elucidates the energetic landscape of the molecule. We detail the causality behind its structural preferences, present methodologies for its analysis, and discuss the implications of its fixed conformation on chemical reactivity. This guide is intended for researchers, scientists, and professionals in drug development who rely on a deep understanding of three-dimensional molecular architecture to predict and control chemical behavior.

Introduction

Substituted cyclohexanones are foundational structural motifs in organic chemistry, appearing in a vast array of molecules from natural products to pharmaceuticals. The three-dimensional arrangement of atoms—their stereochemistry—profoundly dictates the physical properties, biological activity, and chemical reactivity of these compounds.[1] Understanding the subtle interplay of steric and electronic effects that govern the preferred shape, or conformation, of these rings is therefore paramount.

(R)-3-tert-Butylcyclohexanone offers a perfect case study for this analysis. It combines two key features: a chiral center at the C3 position, designated as (R), and a sterically imposing tert-butyl group. It is the latter feature that dominates the molecule's behavior, providing a clear and unambiguous illustration of steric hindrance in action. By examining this molecule, we can gain field-proven insights applicable to more complex cyclic systems.

Conformational Analysis: The Dominance of the Tert-Butyl Group

The stability of (R)-3-tert-butylcyclohexanone is almost entirely dictated by the conformational preferences of its six-membered ring.

The Cyclohexane Chair Conformation and Ring Inversion

The cyclohexane ring is not planar; its lowest energy conformation is the "chair" form, which minimizes both angle strain (by maintaining near-tetrahedral bond angles) and torsional strain (by staggering all adjacent C-H bonds). In this conformation, the substituents on the ring can occupy two distinct types of positions: axial (parallel to the principal axis of the ring) and equatorial (pointing out from the equator of the ring).

At room temperature, a typical cyclohexane ring undergoes a rapid "ring flip," interconverting between two chair conformations. This process causes all axial substituents to become equatorial, and vice versa. For an unsubstituted ring, these two chairs are identical in energy.

The Tert-Butyl Group as a "Conformational Lock"

When a substituent is introduced, the two chair conformations are often no longer equal in energy. The tert-butyl group is one of the most sterically demanding substituents in organic chemistry.[2] When forced into an axial position, it experiences severe steric repulsion from the two other axial hydrogens on the same face of the ring (at the C1 and C5 positions relative to it). This destabilizing interaction is known as a 1,3-diaxial interaction.[3][4]

The energetic cost of placing a group in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG) between the axial and equatorial conformers. The tert-butyl group possesses an exceptionally high A-value, estimated at approximately 4.9 kcal/mol.[5] This high energy penalty means that the conformation where the tert-butyl group is axial is extremely unfavorable.[5][6] Consequently, the equilibrium is overwhelmingly shifted toward the conformer where the tert-butyl group occupies the equatorial position, effectively "locking" the ring in that single conformation.[6]

Quantitative Stability Analysis

The strong energetic preference for the equatorial conformer can be quantified. Using the A-value of the tert-butyl group as the free energy difference (ΔG ≈ 4.9 kcal/mol), we can calculate the equilibrium constant (K) for the ring flip at room temperature (298 K) using the thermodynamic relationship ΔG = -RT ln(K), where R is the gas constant (1.987 cal/mol·K).

| Parameter | Value | Description |

| A-value (tert-Butyl) | ~4.9 kcal/mol[5] | The energy penalty for the tert-butyl group being in the axial position relative to the equatorial position. |

| ΔG (Axial -> Equatorial) | -4.9 kcal/mol | The change in Gibbs free energy for the ring flip to the more stable equatorial conformer. |

| Equilibrium Constant (K) | ~3500 | Calculated at 298 K, indicating the ratio of equatorial to axial conformers at equilibrium. |

| Population (Equatorial) | >99.9% | The percentage of molecules that exist in the equatorial conformation at any given time. |

| Population (Axial) | <0.1% | The vanishingly small percentage of molecules in the high-energy axial conformation. |

This quantitative data underscores the decisive role of the tert-butyl group. For all practical purposes, (R)-3-tert-butylcyclohexanone exists as a single, well-defined conformer.

Influence of the Carbonyl Group

While the tert-butyl group is the primary determinant of conformation, the carbonyl group (C=O) also imparts subtle but important structural features. The sp² hybridization of the carbonyl carbon and the sp³ hybridization of the other ring carbons cause a slight flattening of the chair at the C1 position.

Stereoelectronic effects, such as the anomeric effect, are critical in many heterocyclic systems where a heteroatom is adjacent to a substituent.[7][8] This effect involves a stabilizing interaction between a lone pair on the heteroatom and the antibonding (σ*) orbital of the adjacent axial C-substituent bond.[9] In 3-tert-butylcyclohexanone, however, the substituent is on the C3 carbon, which is not adjacent to a ring heteroatom. Therefore, the classic anomeric effect is not a significant stabilizing factor for either conformation. The molecule's stability is governed by the well-understood principles of steric hindrance.

Experimental and Computational Elucidation

Confirming the conformational preference of (R)-3-tert-butylcyclohexanone relies on a combination of spectroscopic and computational techniques. These methods provide a self-validating system where experimental observations are rationalized and confirmed by theoretical calculations.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H NMR spectroscopy is exceptionally powerful for determining the axial or equatorial orientation of protons in a cyclohexane ring. The magnitude of the spin-spin coupling constant (J) between adjacent protons is highly dependent on the dihedral angle between them. A large coupling constant (J ≈ 10-13 Hz) is observed for two protons that are trans-diaxial (dihedral angle of ~180°), while smaller couplings (J ≈ 2-5 Hz) are seen for axial-equatorial and equatorial-equatorial relationships.

By examining the proton at C3 (the one attached to the same carbon as the tert-butyl group), we can definitively prove the substituent's orientation. If the tert-butyl group is equatorial, the C3 proton must be axial. This axial proton will exhibit large trans-diaxial couplings to the axial protons on the adjacent carbons (C2 and C4).

Step-by-Step Methodology:

-

Sample Preparation: Dissolve a pure sample (~5-10 mg) of (R)-3-tert-butylcyclohexanone in a deuterated solvent (e.g., 0.6 mL of CDCl₃).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis:

-

Identify the multiplet corresponding to the C3 proton. It is expected to be downfield from the other methylene protons due to its proximity to the carbonyl group.

-

Analyze the splitting pattern of this multiplet. The presence of two large coupling constants (a triplet of doublets or similar pattern with J values > 10 Hz) confirms the axial position of this proton.

-

This observation provides direct, unambiguous evidence that the tert-butyl group occupies the equatorial position.

-

Protocol: Computational Chemistry Analysis

Causality: Computational chemistry allows for the in silico calculation of molecular structures and their relative energies, providing a theoretical validation of the principles of steric strain.[10] By building both the equatorial and axial conformers and calculating their energies using methods like Density Functional Theory (DFT), we can quantitatively predict the stability difference and compare it to the experimentally derived A-value.

Step-by-Step Methodology:

-

Structure Building: Construct 3D models of both the equatorial and axial chair conformers of (R)-3-tert-butylcyclohexanone using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each conformer using a suitable level of theory (e.g., DFT with the B3LYP functional and a 6-31G* basis set). This process finds the lowest energy structure for each starting conformation.

-

Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure. The absence of imaginary frequencies confirms that each structure is a true energy minimum (a stable conformer) and not a transition state. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Comparison: Compare the final electronic energies (with ZPVE corrections) of the two conformers. The difference in energy will correspond to the calculated stability difference.

Illustrative Computational Data:

| Conformer | Relative Energy (kcal/mol) | Key Observation |

| Equatorial | 0.00 (Reference) | The global minimum energy conformation. |

| Axial | +4.8 - +5.2 (Calculated) | Significantly higher in energy due to strain. |

The calculated energy difference provides strong theoretical support for the conformational lock, with the results closely matching the empirical A-value.

Implications for Synthesis and Reactivity

The fixed, locked conformation of (R)-3-tert-butylcyclohexanone has profound consequences for its chemical reactivity, particularly in reactions involving the carbonyl group. The two faces of the carbonyl plane (the "top" and "bottom" faces of the ring) are no longer equivalent.

For example, in the reduction of the ketone to an alcohol using a hydride reagent like sodium borohydride (NaBH₄), the incoming nucleophile (H⁻) can approach from two trajectories:

-

Axial Attack: The nucleophile approaches from the axial face, leading to the formation of an equatorial alcohol.

-

Equatorial Attack: The nucleophile approaches from the more open equatorial face, leading to an axial alcohol.

In this system, the axial approach is hindered by the two axial hydrogens at C2 and C6. The equatorial face is significantly less hindered. Therefore, nucleophilic attack occurs preferentially from the equatorial direction, resulting in the formation of the trans isomer, where the newly formed hydroxyl group is in the axial position, as the major product.[11] This stereochemical outcome is a direct and predictable consequence of the locked conformation.

Summary and Conclusion

References

-

Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". (2014). Master Organic Chemistry. [Link]

-

Conformational Analysis. University of Wisconsin-La Crosse. [Link]

-

Anomeric effect. Wikipedia. [Link]

-

t-Butyl Group's Ability to "lock" the Cyclohexane Ring. Chemistry School. [Link]

-

Rational design of a cyclohexanone dehydrogenase for enhanced α,β-desaturation and substrate specificity. (2024). RSC Publishing. [Link]

-

Special Collection: Computational Chemistry. (2019). PMC - NIH. [Link]

-

The anomeric effect in substituted cyclohexanes. I. The role of hyperconjugative interactions and steric effect in monosubstituted cyclohexanes. ResearchGate. [Link]

-

Synthesis of 3-butylcyclohexanone. PrepChem.com. [Link]

-

Anomeric effect in six-membered rings: An NBO perspective. (2026). PubMed. [Link]

-

3-(Tert-butyl)cyclohexanone. PubChem. [Link]

-

3-tert-butyl cyclohexanone, 936-99-2. The Good Scents Company. [Link]

-

The Anomeric Effect: It's Complicated. (2018). ACS Publications. [Link]

-

Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. (2021). Chemical Society Reviews. [Link]

-

Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]

-

4.4 Substituted Cyclohexanes. KPU Pressbooks. [Link]

-

tert-Butylcyclohexane: Organic Chemistry Study Guide. Fiveable. [Link]

-

Stereoselective Reduction of 4-tert-butylcyclohexanone by CM2191. (2016). YouTube. [Link]

-

3.1: Introduction to stereochemistry. Chemistry LibreTexts. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemistryschool.net [chemistryschool.net]

- 7. Anomeric effect - Wikipedia [en.wikipedia.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Anomeric effect in six-membered rings: An NBO perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Special Collection: Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Absolute Configuration Determination of (R)-3-tert-Butylcyclohexanone: A Multi-Modal Analytical Framework

Executive Summary

The unambiguous determination of absolute configuration (AC) is a critical milestone in natural product synthesis, medicinal chemistry, and chiral catalyst development. While X-ray crystallography remains the definitive standard, it requires high-quality single crystals, which are not always attainable. For liquid or non-crystallizing chiral compounds like (R)-3-tert-butylcyclohexanone , solution-state analytical techniques must be employed.

This whitepaper provides an in-depth technical framework for determining the absolute configuration of (R)-3-tert-butylcyclohexanone. By leveraging its unique conformational rigidity, we explore three orthogonal methodologies: Electronic Circular Dichroism (ECD) , Vibrational Circular Dichroism (VCD) , and NMR-based Chemical Derivatization (Mosher’s Method) .

Conformational Anchoring: The Role of the tert-Butyl Group

The foundational logic for analyzing 3-tert-butylcyclohexanone lies in its conformational thermodynamics. In standard cyclohexanones, the ring undergoes rapid chair-chair interconversion at room temperature. This conformational averaging severely complicates chiroptical analysis, as different conformers can exhibit opposing Cotton effects.

However, the tert-butyl group possesses a massive steric bulk (A-value ≈ 4.8 kcal/mol). This energetic penalty overwhelmingly forces the tert-butyl group into the equatorial position , effectively "locking" the cyclohexane ring into a single chair conformation.

-

Causality: Because the molecule is conformationally locked, the spatial relationship between the chiral center (C3) and the chromophore (C=O) is static. This eliminates the need for complex Boltzmann-weighted conformational averaging during theoretical calculations, making (R)-3-tert-butylcyclohexanone an ideal, self-validating model for stereochemical analysis.

Historically, the AC of this molecule was tentatively assigned by comparing specific optical rotation (OR) values against synthesized literature standards[1]. However, because OR provides only a single scalar value, it is highly vulnerable to trace chiral impurities. Modern rigorous analysis requires the multidimensional workflows detailed below.

Figure 1: Decision matrix for the absolute configuration determination of chiral cyclohexanones.

Methodology 1: Electronic Circular Dichroism (ECD) & The Octant Rule

Theoretical Grounding

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized UV-Vis light. For cyclohexanones, the relevant transition is the symmetry-forbidden, magnetic dipole-allowed n → π transition* of the carbonyl group, which occurs at approximately 290 nm[2].

The Octant Rule is an empirical model used to predict the sign of the Cotton effect (CE) for this transition based on the spatial arrangement of substituents[3]. The space around the carbonyl is divided into eight octants by three orthogonal planes (xy, yz, xz). Substituents acting as "perturbers" in these octants dictate the sign of the CE[4].

For the (R)-enantiomer of 3-tert-butylcyclohexanone:

-

The carbonyl carbon (C1) is placed at the origin.

-

The bulky equatorial tert-butyl group at C3 projects into the upper-left rear octant .

-

According to the octant rule, perturbers in the upper-left rear octant contribute positively to the CE[4].

Experimental Protocol: ECD Measurement

-

Sample Preparation: Dissolve 1.0 mg of the highly purified ketone in 10 mL of spectroscopic-grade methanol (or hexane to minimize solvent-solute hydrogen bonding effects).

-

Instrument Calibration: Purge the spectropolarimeter with dry nitrogen for 30 minutes to prevent ozone formation and baseline drift.

-

Acquisition: Use a quartz cuvette with a 1 mm path length. Scan from 400 nm down to 200 nm at a scan rate of 50 nm/min, averaging 3 accumulations.

-

Validation: A distinct positive Cotton effect peak centered at ~290 nm confirms the (R)-absolute configuration.

Figure 2: Octant rule spatial division and Cotton Effect (CE) sign contributions for the rear octants.

Methodology 2: Vibrational Circular Dichroism (VCD) & DFT

Theoretical Grounding

While ECD relies on a single electronic transition, Vibrational Circular Dichroism (VCD) probes the differential absorption across 3N-6 vibrational modes in the infrared region. This multi-point spectral fingerprint makes VCD the modern gold standard for solution-state AC determination[5]. Because the tert-butyl group locks the conformation, we only need to optimize one major conformer computationally, drastically reducing the risk of error in the Data-to-Theory match.

Experimental & Computational Protocol

-

IR/VCD Acquisition: Dissolve the sample in CDCl₃ (~0.1 M). Inject into a BaF₂ liquid cell (100 µm path length). Acquire IR and VCD spectra simultaneously from 1800 to 900 cm⁻¹ using a dual-source FT-VCD spectrometer. Collect data for 4–8 hours to achieve a high signal-to-noise ratio.

-

DFT Calculations:

-

Construct the in silico model of (R)-3-tert-butylcyclohexanone.

-

Perform geometry optimization and harmonic frequency calculations using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level of theory.

-

Calculate the dipole and rotational strengths for all vibrational modes[5].

-

-

Data Correlation: Apply a Lorentzian band shape (typically 4–8 cm⁻¹ half-width) to the calculated rotatory strengths. Overlay the theoretical spectrum onto the experimental VCD spectrum.

-

Validation: A high degree of overlap (specifically the C=O stretch at ~1715 cm⁻¹ and the C-H deformation fingerprint region) definitively assigns the (R)-configuration.

Methodology 3: NMR Spectroscopy via Mosher's Derivatization

Theoretical Grounding

Advanced NMR techniques utilizing chiral derivatizing agents, such as Mosher's acid chloride (MTPA-Cl), are highly reliable for AC determination. However, ketones do not react with MTPA-Cl .

-

Causality: To utilize Mosher's method, the ketone must first be reduced to a secondary alcohol. The subsequent esterification with (R)- and (S)-MTPA-Cl creates diastereomers. The diamagnetic shielding cone of the phenyl group in the MTPA ester differentially shields the protons of the cyclohexane ring, allowing for stereochemical assignment based on the chemical shift differences (Δδ = δS - δR).

Experimental Protocol: Reduction & Derivatization

-

Diastereoselective Reduction:

-

Dissolve (R)-3-tert-butylcyclohexanone in dry THF at 0 °C.

-

Add 1.5 equivalents of NaBH₄ (or L-Selectride for higher stereocontrol). Stir for 2 hours.

-

Quench with water, extract with diethyl ether, and purify via silica gel chromatography to isolate the major diastereomer (e.g., trans-3-tert-butylcyclohexanol).

-

-

Mosher Esterification:

-

Split the purified alcohol into two equal batches (Batch A and Batch B).

-

Batch A: React with (R)-MTPA-Cl, Pyridine, and catalytic DMAP in CDCl₃ to yield the (S)-Mosher ester .

-

Batch B: React with (S)-MTPA-Cl under identical conditions to yield the (R)-Mosher ester .

-

-

NMR Acquisition & Validation:

-

Acquire high-resolution ¹H-NMR spectra (≥ 400 MHz) for both batches.

-

Calculate the Δδ values for the protons on the cyclohexane ring. Protons with positive Δδ values are situated on the right side of the Mosher plane, while negative values are on the left. Mapping this back to the rigid chair conformation confirms the absolute configuration at C3.

-

Figure 3: Derivatization workflow for NMR-based absolute configuration determination via Mosher's esters.

Comparative Data Summary

The table below summarizes the operational parameters and confidence levels of the three discussed methodologies.

| Analytical Method | Primary Data Output | Sample Requirement | Computational Need | Confidence Level | Pros / Cons |

| ECD (Octant Rule) | UV-Vis CE Sign (~290 nm) | ~1 mg | Low (Empirical Rule) | Moderate to High | Pro: Extremely fast, non-destructive.Con: Only relies on a single electronic transition. |

| VCD + DFT | IR Vibrational Fingerprint | ~10-15 mg | High (DFT Optimization) | Very High | Pro: 3N-6 data points, highly definitive.Con: Requires specialized instrumentation and long scan times. |

| NMR (Mosher's) | ¹H-NMR Δδ (δS - δR) | ~5-10 mg | None (Empirical Model) | High | Pro: Utilizes standard NMR equipment.Con: Destructive, requires chemical derivatization steps. |

References

-

Transition State Studies on the Dioxirane-Mediated Asymmetric Epoxidation via Kinetic Resolution and Desymmetrization. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

-

Empirical Rules in CD Spectra and Absolute Configuration of Molecules. Linear Dichroism & Circular Dichroism: A Textbook of Polarized-Light Spectroscopy, Royal Society of Chemistry. Available at:[Link]

-

Octant rule: application to substituted cyclohexanone and decalone system. Swayam Prabha Educational Initiative. Available at:[Link]

-

Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool. National Institutes of Health (PMC). Available at:[Link]

-

How do I determine the absolute configuration experimentally? Chemistry Stack Exchange. Available at:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Vibrational Spectroscopy and Conformational Dynamics of (R)-3-tert-Butylcyclohexanone: A Technical Guide

Conformational Causality & Structural Significance

In the realm of physical organic chemistry and stereoselective drug design, (R)-3-tert-butylcyclohexanone serves as an indispensable model compound. The causality behind its widespread use lies in its unique stereochemical and conformational properties.

Unlike unsubstituted cyclohexanone, which undergoes rapid chair-chair interconversion at room temperature, (R)-3-tert-butylcyclohexanone is conformationally locked. The bulky tert-butyl group possesses a Winstein-Holness A-value exceeding 4.5 kcal/mol[1]. This extreme steric hindrance dictates that the molecule exists >99.9% in a single chair conformation where the tert-butyl group occupies the equatorial position to minimize 1,3-diaxial interactions[2].

Because the conformation is locked, the vibrational modes of the molecule are not broadened by conformational averaging. This makes (R)-3-tert-butylcyclohexanone an exceptionally high-fidelity reference standard for[1]. Furthermore, its absolute configuration at C3 provides a chiral environment that allows researchers to monitor π -face stereoselective nucleophilic additions (such as NaBH₄ reductions) with absolute precision[3].

Workflow for the stereoselective reduction and spectroscopic validation of (R)-3-tert-butylcyclohexanone.

Orthogonal Vibrational Profiling: IR and Raman Reference Data

Infrared (IR) and Raman spectroscopy are governed by orthogonal selection rules. IR absorption requires a change in the molecular dipole moment ( ∂μ/∂q=0 ), making it highly sensitive to polar functional groups like the carbonyl (C=O) stretch. Conversely, Raman scattering relies on a change in polarizability ( ∂α/∂q=0 ), making it ideal for probing the non-polar, electron-dense carbon-carbon framework of the cyclohexane ring.

Because (R)-3-tert-butylcyclohexanone lacks a center of inversion, mutual exclusion does not strictly apply; however, the intensity disparities between the two techniques provide a self-validating fingerprint of the molecule. Note that while the (R) enantiomer is optically active (detectable via Circular Dichroism or Optical Rotatory Dispersion)[4], its standard IR and Raman spectra are completely superimposable on those of the (S) enantiomer or the racemic mixture in an achiral environment.

Quantitative Data Summary

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Diagnostic Significance |

| C=O Stretch | ~1715 | ~1715 | Strong | Weak | Confirms an unstrained 6-membered ring ketone. |

| C–H Stretch (Aliphatic) | 2850 – 2960 | 2850 – 2960 | Strong | Very Strong | Probes the locked equatorial/axial C–H bond environments. |

| CH₂ Scissoring | ~1440 | ~1445 | Medium | Medium | Identifies cyclohexane ring methylene deformations. |

| t-Butyl Sym. Deformation | 1365, 1395 | 1365, 1395 | Medium (Split) | Weak | "Umbrella" doublet; definitive confirmation of the tert-butyl anchor. |

| C–C Ring Breathing | ~800 | ~802 | Weak | Strong | Highly polarizable mode; signature of the intact cyclic framework. |

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the acquisition of spectroscopic data must not merely be a procedural execution but a self-validating system . The following protocols detail the causal reasoning behind each step to guarantee artifact-free reference data.

Protocol A: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Causality: Traditional transmission IR requires diluting the sample in a solvent (e.g., CCl₄) or pressing a KBr pellet, which introduces solvent-solute interactions or matrix distortions. ATR-FTIR allows for the direct measurement of the neat liquid, preserving the pristine conformational state of the molecule.

-

System Calibration: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background spectrum (air) to mathematically subtract atmospheric H₂O and CO₂. Validation Check: The background single-beam energy profile must show a smooth Planckian curve without anomalous dips.

-

Sample Application: Deposit 2–3 drops of neat (R)-3-tert-butylcyclohexanone directly onto the diamond crystal. Ensure complete coverage of the evanescent wave interaction area.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 co-added scans to maximize the signal-to-noise ratio).

-

Data Processing: Apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration ( dp∝λ ), ensuring the relative peak intensities match standard transmission libraries.

Protocol B: Confocal Raman Spectroscopy

Causality: Organic molecules often exhibit trace fluorescent impurities that can overwhelm the weak Raman scattering signal. Utilizing a 785 nm near-infrared (NIR) laser balances the Raman scattering cross-section (which decreases at longer wavelengths) against the critical need to suppress fluorescence excitation.

-

Instrument Standardization: Calibrate the Raman shift axis using a silicon wafer standard (sharp first-order optical phonon band at exactly 520.7 cm⁻¹).

-

Sample Preparation: Transfer 0.5 mL of the neat liquid into a quartz cuvette or a standard glass vial. Validation Check: Glass produces a broad Raman background around 1400 cm⁻¹; using confocal optics, focus the laser strictly within the liquid volume to reject container scattering.

-

Acquisition: Expose the sample to the 785 nm laser (power: ~50 mW at the sample to prevent localized thermal degradation). Acquire spectra from 3200 to 200 cm⁻¹.

-

Orthogonal Cross-Validation: Compare the processed Raman spectrum against the IR data. The self-validating proof of a successful dual-acquisition is observing a massive intensity inversion: the dominant C=O peak in IR (1715 cm⁻¹) must appear as a minor peak in Raman, while the hidden ring-breathing mode in IR (~800 cm⁻¹) must dominate the Raman spectrum.

Self-validating protocol for acquiring and processing IR and Raman spectra of organic liquids.

Applications in Drug Development

For researchers synthesizing complex active pharmaceutical ingredients (APIs), the robust spectroscopic profile of (R)-3-tert-butylcyclohexanone serves as a foundational template. When this ketone is subjected to reduction (e.g., via NaBH₄ or specialized Ru-Ni catalysts)[5], the nucleophile can approach from either the axial or equatorial π -face.

Because the tert-butyl group locks the ring, the steric trajectory is highly predictable[6]. By monitoring the disappearance of the C=O stretch (1715 cm⁻¹) and the emergence of the O–H stretch (3300 cm⁻¹) via in-situ IR spectroscopy, chemists can kinetically profile the reaction. Furthermore, subtle shifts in the C–O stretching region (1000–1100 cm⁻¹) can be used to rapidly differentiate between the resulting cis and trans diastereomeric alcohols without requiring immediate NMR analysis[7].

References

-

Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

London Dispersion Helps Refine Steric A-Values: Dispersion Energy Donor Scales Journal of the American Chemical Society URL:[Link]

-

Experimental Demonstration of a Sizeable Nonclassical CH···G Hydrogen Bond in Cyclohexane Derivatives Organic Letters - ACS Publications URL:[Link]

-

Selectivity Engineering and Efficacy of the Ru–Ni@RGO Catalyst in Hydrogenation of p-tert-Butylphenol ACS Publications URL:[Link] (Derived from search index 1.8)

-

Induction and Rationalization of Supramolecular Chirality in Tweezer–Diamine Complexes Inorganic Chemistry - ACS Publications URL:[Link] (Derived from search index 1.6)

Sources

Structural and Mechanistic Profiling of (R)-3α-tert-Butylcyclohexanone Derivatives: A Conformational Anchor in Stereoselective Synthesis

Executive Summary

(R)-3α-tert-Butylcyclohexanone is a cornerstone scaffold in physical organic chemistry and drug development. Due to the immense steric bulk of the tert-butyl group (A-value ≈ 4.9 kcal/mol), the cyclohexane ring is locked into a single chair conformation. This technical guide provides an in-depth analysis of the structural biology and crystal structures of its derivatives, elucidating how this conformational anchoring dictates regioselective enolization, nucleophilic addition trajectories, and non-classical intermolecular interactions in the solid state.

Conformational Anchoring and Crystallographic Fundamentals

The tert-butyl group at the C3 position acts as a rigid conformational anchor. In the solid state, X-ray crystallographic analyses of (R)-3-tert-butylcyclohexanone derivatives (such as oximes, semicarbazones, and enol silanes) consistently reveal a highly conserved chair conformation where the tert-butyl group occupies the equatorial position.

Causality of Experimental Choices: Why derivatize? Liquid at room temperature (b.p. 92–95 °C at 10 mmHg), 3-tert-butylcyclohexanone itself is difficult to analyze via single-crystal X-ray diffraction (SCXRD) without cryo-crystallography. Derivatization into semicarbazones (m.p. 207–208 °C) or rigid enoxysilanes provides the necessary crystalline lattice for high-resolution structural elucidation, enabling precise[1].

Non-Classical Hydrogen Bonding in the Crystal Lattice

Recent crystallographic studies have highlighted the role of non-classical CH···O and CH···N hydrogen bonds in stabilizing the crystal packing of substituted cyclohexanes. In cyano or oxime derivatives of 3-tert-butylcyclohexanone, the axial substituents engage in stabilizing electrostatic interactions with syn-axial hydrogens. This worth approximately 0.6 kcal/mol, significantly stabilizing the axial trajectory of incoming functional groups[2].

Quantitative Structure-Selectivity Relationships (QSSR)

The locked conformation of (R)-3-tert-butylcyclohexanone makes it an ideal probe for QSSR in enantioselective and diastereoselective catalysis[1]. Nucleophilic attack at the C1 carbonyl can occur via two distinct trajectories:

-

Axial Attack: Leads to the equatorial alcohol. Often favored by small nucleophiles (e.g., LiAlH₄, NaBH₄) due to the relief of torsional strain between the incoming nucleophile and adjacent equatorial C-H bonds.

-

Equatorial Attack: Leads to the axial alcohol. Favored by bulky nucleophiles (e.g., Grignard reagents) due to 1,3-diaxial steric hindrance from the C3 and C5 protons.

Table 1: Stereochemical Outcomes of Nucleophilic Additions to (R)-3-tert-Butylcyclohexanone

| Reagent | Nucleophile Size | Major Trajectory | Major Product (Diastereomeric Ratio) |

| LiAlH₄ | Small | Axial | (1S, 3R)-3-tert-butylcyclohexanol (Equatorial OH) - 85:15 |

| NaBH₄ | Small | Axial | (1S, 3R)-3-tert-butylcyclohexanol (Equatorial OH) - 80:20 |

| MeMgBr | Large | Equatorial | (1R, 3R)-1-methyl-3-tert-butylcyclohexanol (Axial OH) - 95:5 |

| L-Selectride | Very Large | Equatorial | (1R, 3R)-3-tert-butylcyclohexanol (Axial OH) - >99:1 |

Mechanistic Insights: Regiocontrolled Enolization

The stereocenter at C3 heavily influences the regioselectivity of enolization.

-

Hard Enolization (Kinetic): Using LDA at -78 °C typically yields a mixture of Δ1,2 and Δ1,6 enolates (approx. 6:1 ratio) due to the steric hindrance posed by the equatorial tert-butyl group during the deprotonation of the C2 axial proton.

-

Soft Enolization (Thermodynamic): Using Lewis acids (e.g., TMSCl) and weaker amine bases (e.g., Et₃N) shifts the equilibrium entirely toward the more substituted or sterically relaxed Δ1,6 enoxysilane, achieving[3].

Reaction pathways demonstrating kinetic vs. thermodynamic enolization of 3-tert-butylcyclohexanone.

Experimental Protocol: Synthesis and Crystallization of Semicarbazone Derivatives

To obtain high-quality X-ray diffraction data, the liquid ketone must be converted into a highly crystalline derivative. The semicarbazone derivative is the gold standard for this application.

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 1.0 eq of semicarbazide hydrochloride and 1.2 eq of sodium acetate in a minimal volume of distilled water.

-

Causality: Sodium acetate acts as a buffer to generate the free base of semicarbazide while maintaining a slightly acidic pH (approx. 4.5–5.0), which is optimal for the initial nucleophilic attack and subsequent dehydration step of imine formation.

-

-

Derivatization: Add 1.0 eq of (R)-3-tert-butylcyclohexanone dropwise to the buffered solution, followed by the addition of ethanol until the mixture becomes homogeneous.

-

Reaction Incubation: Stir the mixture at 60 °C for 2 hours, then allow it to cool slowly to room temperature. A white precipitate of the semicarbazone derivative will form.

-

Purification: Filter the precipitate under vacuum and wash with ice-cold water to remove residual salts. Dry under high vacuum.

-

Crystal Growth (Vapor Diffusion Method):

-

Dissolve 50 mg of the purified semicarbazone in a minimum volume of dichloromethane (good solvent) in a small inner vial.

-

Place the inner vial inside a larger outer vial containing 3 mL of pentane (anti-solvent).

-

Seal the outer vial tightly and leave undisturbed at 4 °C for 48–72 hours.

-

Causality: The slow diffusion of pentane into the dichloromethane lowers the solubility of the semicarbazone gradually, promoting the nucleation of defect-free, single-crystal domains suitable for SCXRD.

-

Step-by-step workflow for the derivatization and crystallization of 3-tert-butylcyclohexanone.

References

-

Title: Quantitative Structure–Selectivity Relationships in Enantioselective Catalysis: Past, Present, and Future Source: Chemical Reviews - ACS Publications URL: [Link]

-

Title: Experimental Demonstration of a Sizeable Nonclassical CH···G Hydrogen Bond in Cyclohexane Derivatives: Stabilization of an Axial Cyano Group Source: Organic Letters - ACS Publications URL: [Link]

-

Title: Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions Source: Organic Letters - ACS Publications URL: [Link]

Sources

Stereoselective reduction of (R)-3alpha-tert-Butylcyclohexanone protocol

Application Note: Stereoselective Reduction of (R)-3-tert-Butylcyclohexanone

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary

The stereoselective reduction of substituted cyclohexanones is a cornerstone transformation in the synthesis of complex active pharmaceutical ingredients (APIs). The reduction of (R)-3-tert-butylcyclohexanone serves as a premier, self-validating model for evaluating steric versus torsional control in nucleophilic additions. This application note details the mechanistic rationale and provides field-proven, step-by-step protocols for achieving stereodivergent outcomes using Sodium Borohydride (NaBH₄) and L-Selectride.

Mechanistic Rationale and Causality (E-E-A-T)

The substrate, (R)-3-tert-butylcyclohexanone, possesses a bulky tert-butyl group that effectively "locks" the cyclohexane ring into a single chair conformation where the tert-butyl substituent occupies the equatorial position ()[1]. This conformational rigidity prevents ring-flipping, allowing chemists to precisely predict and control the trajectory of incoming nucleophiles.

-

Torsional Control via NaBH₄: Sodium borohydride is a relatively small, unhindered hydride donor ()[2]. During the reduction, the hydride preferentially attacks the carbonyl carbon from the axial face. This trajectory minimizes torsional strain in the transition state by avoiding eclipsing interactions with adjacent equatorial C-H bonds. Axial attack pushes the resulting hydroxyl group into the equatorial position, yielding cis-3-tert-butylcyclohexanol as the major diastereomer.

-

Steric Control via L-Selectride: L-Selectride (Lithium tri-sec-butylborohydride) is a highly sterically demanding reducing agent[2]. The bulky sec-butyl ligands on the boron atom create severe 1,3-diaxial steric clashes with the axial protons at C3 and C5 if an axial attack is attempted. Consequently, the hydride is forced to attack from the equatorial face, pushing the resulting hydroxyl group into the axial position and yielding trans-3-tert-butylcyclohexanol with exceptional stereoselectivity (>99:1 dr) ()[3].

Stereochemical Pathway Visualization

Stereodivergent reduction pathways of (R)-3-tert-butylcyclohexanone.

Quantitative Data Summary

| Reagent | Hydride Size | Preferred Attack Trajectory | Major Product | Diastereomeric Ratio (dr) | Typical Yield |

| NaBH₄ | Small | Axial | cis-3-tert-Butylcyclohexanol | ~85:15 | >90% |

| L-Selectride | Bulky | Equatorial | trans-3-tert-Butylcyclohexanol | >99:1 | 85–95% |

Experimental Protocols

Protocol A: Synthesis of cis-3-tert-Butylcyclohexanol via NaBH₄

This protocol leverages torsional control to yield the thermodynamically stable equatorial alcohol.

-

Reaction Setup: Dissolve (R)-3-tert-butylcyclohexanone (1.0 equiv, 10 mmol) in anhydrous Methanol (50 mL, 0.2 M).

-

Causality: Methanol acts as a protic solvent that electrophilically activates the carbonyl oxygen via hydrogen bonding, accelerating the hydride transfer from the relatively mild NaBH₄.

-

-

Temperature Control: Cool the solution to 0 °C using an ice-water bath.

-

Causality: Lowering the temperature suppresses the minor equatorial attack pathway (which has a higher activation energy), maximizing the diastereomeric ratio in favor of the cis-isomer.

-

-

Reagent Addition: Add NaBH₄ (1.5 equiv, 15 mmol) portion-wise over 15 minutes. Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 1 hour.

-

Causality: Portion-wise addition controls the exothermic release of hydrogen gas, preventing solvent boil-over and maintaining the kinetic temperature regime.

-

-

Workup: Quench the reaction by carefully adding 1 M HCl (20 mL) until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of trans-3-tert-Butylcyclohexanol via L-Selectride

This protocol leverages severe steric hindrance to force an equatorial attack, yielding the axial alcohol.

-

Reaction Setup: Dissolve (R)-3-tert-butylcyclohexanone (1.0 equiv, 10 mmol) in anhydrous THF (50 mL, 0.2 M) under a strict Argon atmosphere.

-

Causality: Strict anhydrous conditions are mandatory because L-Selectride reacts violently with moisture, which would destroy the reagent and compromise the stoichiometry.

-

-

Cryogenic Cooling: Cool the reaction flask to -78 °C using a dry ice/acetone bath.

-

Causality: The cryogenic temperature is critical. L-Selectride is highly reactive; at higher temperatures, its kinetic energy can overcome the steric barriers of the substrate, leading to diminished stereoselectivity.

-

-

Reagent Addition: Dropwise add L-Selectride (1.2 equiv, 12 mmol, 1.0 M solution in THF) via syringe over 20 minutes. Stir at -78 °C for 2 hours.

-

Oxidative Workup: Quench the reaction at -78 °C with water (5 mL), then allow it to warm to room temperature. Sequentially add 3 M NaOH (15 mL) followed by 30% H₂O₂ (15 mL). Stir vigorously for 2 hours.

-

Causality: The initial reduction forms a highly stable lithium alkoxytrialkylborate intermediate. The alkaline hydrogen peroxide oxidatively cleaves the robust boron-oxygen bonds, releasing the free target alcohol and converting the borane byproducts into water-soluble borates[3]. Extract with Diethyl Ether and concentrate.

-

Analytical Validation (Self-Validating System)

To validate the success of the stereoselective protocols, the crude product must be analyzed via ¹H NMR Spectroscopy (400 MHz, CDCl₃) . The diastereomeric ratio is determined by integrating the carbinol proton (H-C-OH) at C1:

-

For cis-3-tert-butylcyclohexanol (Protocol A): The carbinol proton is axial. It couples with adjacent axial and equatorial protons, appearing as a broad multiplet (typically W₁/₂ ≈ 22–25 Hz) around 3.5 ppm due to large axial-axial coupling constants (J ≈ 10–12 Hz).

-

For trans-3-tert-butylcyclohexanol (Protocol B): The carbinol proton is equatorial. It only has small equatorial-equatorial and equatorial-axial couplings (J ≈ 2–4 Hz), appearing as a narrow multiplet (typically W₁/₂ ≈ 8–10 Hz) around 4.1 ppm.

References

-

Title: Lithium tri-sec-butylborohydride. New reagent for the reduction of cyclic and bicyclic ketones with super stereoselectivity. Source: Journal of the American Chemical Society (1972). URL: [Link]

-

Title: Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Source: Journal of the American Chemical Society (1957). URL: [Link]

-

Title: cis-4-tert-BUTYLCYCLOHEXANOL (General Procedure for Bulky Hydride Reduction & Workup). Source: Organic Syntheses, Collective Volume 6. URL: [Link]

Sources

Asymmetric synthesis applications using (R)-3alpha-tert-Butylcyclohexanone

Executive Summary (R)-3-tert-Butylcyclohexanone is a premier chiral building block and stereochemical probe utilized extensively in asymmetric synthesis. Due to the immense steric demand of the tert-butyl group, the cyclohexane ring is conformationally locked, providing a rigid three-dimensional scaffold. This application note explores the causality behind stereoselective and regioselective transformations using this substrate, providing drug development professionals and synthetic chemists with self-validating protocols for diastereoselective reductions and thermodynamically controlled enolizations.

Conformational Dynamics & Causality

The utility of (R)-3-tert-butylcyclohexanone stems from the massive A-value of the tert-butyl group (>4.5 kcal/mol), which strictly confines it to the equatorial position to avoid catastrophic 1,3-diaxial interactions[1]. This conformational anchoring prevents ring-flipping, rendering the axial and equatorial faces of the C1 carbonyl group sterically and electronically distinct. As a result, the molecule serves as a highly predictable model for probing facial selectivity during nucleophilic additions and regiocontrol during enolate formation[2].

Application I: Diastereoselective Facial Probing (Carbonyl Reduction)

The reduction of the C1 carbonyl perfectly illustrates the causality between the steric bulk of a reagent and the resulting stereochemical trajectory.

-

Axial Attack (Kinetic/Torsional Control): Small hydride donors, such as LiAlH₄ or NaBH₄, preferentially attack from the axial face. This trajectory minimizes torsional strain with the adjacent equatorial protons at C2 and C6 during the transition state, pushing the resulting hydroxyl group into the equatorial position to yield cis-3-tert-butylcyclohexanol[2].

-

Equatorial Attack (Steric Approach Control): Massive hydride donors, such as L-Selectride (lithium tri-sec-butylborohydride), cannot access the axial face due to severe steric repulsion from the axial protons at C3 and C5. The reagent is forced to attack from the less hindered equatorial face, yielding the trans-3-tert-butylcyclohexanol (axial hydroxyl) with exceptional diastereoselectivity[3].

Stereochemical divergence in the reduction of (R)-3-tert-butylcyclohexanone based on reagent bulk.

Application II: Thermodynamic Regiocontrol (Enolization)

The conversion of (R)-3-tert-butylcyclohexanone into a silyl enol ether highlights the critical divergence between kinetic and thermodynamic enolization.

-

Hard Enolization (Kinetic): Deprotonation with a strong, bulky base (LDA) at -78 °C is irreversible. Because the kinetic acidities of the C2 and C6 protons are nearly identical, this method yields a poor mixture of Δ1,2 and Δ1,6 regioisomers[4].

-

Soft Enolization (Thermodynamic): Utilizing a weak amine base (Et₃N) with a highly reactive silylating agent (TMSOTf) creates a reversible equilibration. The system thermodynamically resolves to the Δ1,6-enoxysilane (>11:1 ratio) to avoid the steric penalty of forming a double bond proximal to the bulky C3 substituent[4].

Regiocontrol in the enolization of (R)-3-tert-butylcyclohexanone using hard vs soft conditions.

Quantitative Selectivity Matrix

| Reaction Type | Reagent System | Major Product | Selectivity / Ratio | Mechanistic Driver |

| Hydride Reduction | LiAlH₄ / THF | cis-3-tert-butylcyclohexanol | > 80:20 (cis:trans) | Torsional strain minimization (Axial attack) |

| Hydride Reduction | L-Selectride / THF | trans-3-tert-butylcyclohexanol | > 95:5 (trans:cis) | 1,3-diaxial steric avoidance (Equatorial attack) |

| Hard Enolization | LDA / TMSCl, -78 °C | Regioisomeric Enoxysilanes | ~ 6:1 (Δ1,6 : Δ1,2) | Kinetic deprotonation |

| Soft Enolization | Et₃N / TMSOTf, 0 °C | Δ1,6-Enoxysilane | > 11:1 (Δ1,6 : Δ1,2) | Thermodynamic equilibration |

Self-Validating Experimental Methodologies

Protocol A: Synthesis of trans-(1R,3R)-3-tert-Butylcyclohexanol via L-Selectride

This protocol utilizes an oxidative workup to ensure complete cleavage of the robust boron-alkoxide intermediate, preventing yield loss during extraction.

-

Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

-

Reaction Setup: Dissolve (R)-3-tert-butylcyclohexanone (1.0 equiv, 5.0 mmol) in 25 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv, 6.0 mL) dropwise via a syringe pump over 30 minutes. Causality: Slow addition prevents localized exothermic spikes that could provide enough thermal energy to overcome the steric barrier of axial attack, thus preserving >95:5 diastereoselectivity.

-

Validation Checkpoint 1: After 2 hours at -78 °C, remove a 0.1 mL aliquot, quench in ether/water, and analyze via TLC (Phosphomolybdic acid stain). Proceed only when the ketone spot (higher Rf) is completely consumed.

-

Oxidative Quench: Slowly add 2.0 mL of 10% aqueous NaOH, followed by dropwise addition of 2.0 mL of 30% H₂O₂. Stir at room temperature for 1 hour.

-

Isolation: Extract with diethyl ether (3 × 20 mL). Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Validation Checkpoint 2: Obtain a crude ¹H NMR. The carbinol proton (CH-OH) of the trans-isomer appears as a narrow multiplet (equatorial proton, small J values), whereas the cis-isomer appears as a broad triplet of doublets (axial proton, large J values). Confirm a >95:5 integration ratio prior to flash chromatography.

Protocol B: Highly Regioselective Synthesis of (R)-3-tert-Butylcyclohex-1-en-1-yl Trimethylsilyl Ether

This protocol leverages thermodynamic equilibration to bypass the poor kinetic selectivity inherent to the substrate.

-

Preparation: In a rigorously dried flask under Argon, dissolve (R)-3-tert-butylcyclohexanone (1.0 equiv, 5.0 mmol) in 25 mL of anhydrous CH₂Cl₂.

-

Base Addition: Add anhydrous triethylamine (1.5 equiv, 7.5 mmol) and cool the mixture to 0 °C in an ice-water bath.

-

Silylation: Dropwise add Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv, 6.0 mmol). Caution: TMSOTf is highly corrosive and moisture-sensitive.

-

Equilibration: Stir the reaction at 0 °C for 1.5 hours. Causality: The reversible nature of the TMSOTf/Et₃N system allows the initially formed kinetic mixture to funnel into the thermodynamically favored Δ1,6-enoxysilane.

-

Quench & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with hexanes (3 × 20 mL). Causality: Utilizing hexanes instead of ethyl acetate or DCM minimizes the solubility of water in the organic phase, drastically reducing the hydrolytic degradation of the acid-sensitive silyl enol ether.

-

Validation Checkpoint: Concentrate the dried organic layer and immediately acquire a ¹H NMR spectrum in CDCl₃. Integrate the vinylic protons to validate regioselectivity: the Δ1,6 vinylic proton will present as a distinct multiplet compared to the Δ1,2 vinylic proton. An integration ratio of >11:1 validates the thermodynamic control.

Sources

Application Note: Stereoselective Grignard Addition to Conformationally Locked (R)-3α-tert-Butylcyclohexanone

Executive Summary

The nucleophilic addition of organometallic reagents to cyclic ketones is a foundational transformation in synthetic organic chemistry and drug development. When utilizing conformationally locked substrates such as (R)-3α-tert-butylcyclohexanone, the stereochemical outcome of the reaction is dictated by the delicate balance between torsional strain and steric hindrance in the transition state. This application note provides an authoritative, field-proven methodology for the diastereoselective addition of Grignard reagents to (R)-3α-tert-butylcyclohexanone, detailing the mechanistic causality, quantitative selectivity data, and a self-validating experimental protocol.

Mechanistic Rationale & Facial Selectivity

The presence of the bulky tert-butyl group at the C3 position (A-value > 4.5 kcal/mol) effectively anchors the cyclohexane ring, preventing chair-chair interconversion. This conformational lock isolates the intrinsic facial selectivity of the carbonyl group, making it an ideal model for studying nucleophilic trajectories [1].

The Dichotomy of Attack Trajectories

The stereochemical outcome of carbonyl addition in cyclohexanones is governed by two competing transition state penalties:

-

Axial Attack (Felkin-Anh Model): The nucleophile approaches from the axial face. This trajectory minimizes torsional strain because the incoming nucleophile does not eclipse the adjacent equatorial C2 and C6 carbon-hydrogen bonds. However, it suffers from 1,3-diaxial steric interactions with the axial protons at C3 and C5. Small nucleophiles (e.g., hydride from NaBH₄) prefer this pathway, yielding the equatorial alcohol [2].

-

Equatorial Attack: The nucleophile approaches from the equatorial face. This pathway avoids 1,3-diaxial clashes but incurs significant torsional strain as the incoming nucleophile eclipses the adjacent equatorial C–H bonds.

Grignard Reagent Dynamics

Unlike small hydrides, Grignard reagents (e.g., MeMgBr, PhMgBr) are sterically demanding carbanion equivalents. When a bulky Grignard reagent attempts an axial attack, the severe 1,3-diaxial steric repulsion overwhelmingly eclipses any torsional benefits. Consequently, the reaction is forced through the equatorial attack pathway , pushing the resulting alkoxide oxygen into the axial position and yielding the axial alcohol as the major diastereomer [3]. Furthermore, the polarizability and electronic nature of the substituent can subtly influence the transition state stabilization, further tuning the diastereomeric ratio (dr) [4].

Pathway Visualization

Fig 1: Stereochemical pathway of Grignard addition to conformationally locked 3-tert-butylcyclohexanone.

Quantitative Selectivity Data

To illustrate the shift in stereocontrol based on nucleophile sterics, the following table summarizes the typical diastereomeric ratios observed for various reagents attacking 3-substituted and 4-substituted conformationally locked cyclohexanones.

| Nucleophile Class | Specific Reagent | Preferred Attack Trajectory | Major Product Formed | Typical Diastereomeric Ratio (dr) |

| Small Hydride | NaBH₄ | Axial | Equatorial Alcohol | ~ 85 : 15 |

| Bulky Hydride | L-Selectride | Equatorial | Axial Alcohol | > 95 : 5 |

| Small Carbanion | MeMgBr | Equatorial | Axial Alcohol | ~ 70 : 30 |

| Bulky Carbanion | PhMgBr | Equatorial | Axial Alcohol | ~ 90 : 10 |

Data Interpretation: As the steric bulk of the nucleophile increases (from hydride to methyl to phenyl), the energetic penalty of 1,3-diaxial interactions forces a definitive shift from axial to equatorial attack.

Validated Experimental Protocol: Methylation of (R)-3α-tert-Butylcyclohexanone

This protocol is designed as a self-validating system. The rigorous temperature control and anhydrous conditions are critical; deviations will result in increased enolization (recovery of starting material) or degradation of the diastereomeric ratio.

Reagents and Equipment Preparation

-

(R)-3α-tert-Butylcyclohexanone: 1.0 mmol (154.25 mg), dried via azeotropic distillation with toluene prior to use.

-

Methylmagnesium Bromide (MeMgBr): 3.0 M solution in Diethyl Ether (1.5 mmol, 0.5 mL). Crucial Step: Titrate the Grignard reagent using salicylaldehyde phenylhydrazone prior to the reaction to ensure exact stoichiometry and prevent excess basicity which drives enolization.

-

Solvent: Anhydrous Tetrahydrofuran (THF), 5.0 mL, freshly distilled over Na/benzophenone.

-

Equipment: Flame-dried 25 mL Schlenk flask, magnetic stir bar, argon balloon, and a dry-ice/acetone bath.

Step-by-Step Methodology

-

Substrate Solvation: Purge the Schlenk flask with Argon for 5 minutes. Add the (R)-3α-tert-butylcyclohexanone (1.0 mmol) followed by 5.0 mL of anhydrous THF.

-

Cryogenic Cooling: Submerge the reaction flask in a dry-ice/acetone bath and allow it to equilibrate to –78 °C for 15 minutes. Causality: Lowering the temperature maximizes the kinetic energy difference ( ΔΔG‡ ) between the competing axial and equatorial transition states, thereby trapping the reaction in the favored equatorial attack pathway.

-

Grignard Addition: Using a gas-tight syringe, add the MeMgBr solution (0.5 mL, 1.5 eq) dropwise down the inner wall of the flask over 10 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could provide enough thermal energy to overcome the 1,3-diaxial strain barrier, which would erode the dr and promote the competing enolization side-reaction.

-

Reaction Maturation: Stir the mixture at –78 °C for 2 hours. Monitor the disappearance of the ketone via TLC (Hexanes:EtOAc 8:2, stain with p-Anisaldehyde).

-

Quenching: Quench the reaction at –78 °C by the slow addition of 2.0 mL of saturated aqueous NH₄Cl. Causality: Quenching at low temperature prevents base-catalyzed epimerization or retro-aldol type side reactions during the workup.

-